molecular formula C8H10O B045693 4-Ethylphenol CAS No. 123-07-9

4-Ethylphenol

Cat. No. B045693
CAS RN: 123-07-9
M. Wt: 122.16 g/mol
InChI Key: HXDOZKJGKXYMEW-UHFFFAOYSA-N
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Patent
US04028340

Procedure details

Crude ethylphenol consisting of 2.0% phenol and m- and p-cresols, 0.2% o-ethylphenol, 55.8% m-ethylphenol and 42.0% p-ethylphenol was dissolved in benzene, and dehydrogenated at a temperature of 600° C. and LHSV of 1.0 hr-1 under atmospheric pressure using the same catalyst as in Example 1, with the ethylphenol/benzene/water molar ratio being 1/1/12. The resulting product was allowed to stand at room temperature followed by separating the water. The crude vinylphenol so separated consisted of 39.0% benzene, 4.3% phenol and m- and p-cresols, 0.1% o-ethylphenol, 22.1% m-ethylphenol, 10.4% p-ethylphenol, traces of o-vinylphenol, 10.1% m-vinylphenol, 9.5% p-vinylphenol, 0.5% oligomers of vinylphenols and 4.0% water with the p-vinylphenol/(ethylphenols+ m-vinylphenol) molar ratio being 0.61. The crude vinylphenol was directly placed in a three necked glass reactor equipped with a stirrer, and heat polymerized at 140° C. for 4 hours to afford a crude p-vinylphenol polymer consisting of 1.2% oligomers of vinylphenols, 7.5% phenol and m- and p-cresols, 0.2% o-ethylphenol, 39.0% m-ethylphenol, 18.3% p-ethylphenol, 17.4% m-vinylphenol, and 16.4% p-vinylphenol polymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
m- and p-cresols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylphenol benzene water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1O)C.C1(O)C=CC=CC=1.C(C1C=C(O)C=CC=1)C.[CH2:26]([C:28]1[CH:33]=[CH:32][C:31]([OH:34])=[CH:30][CH:29]=1)[CH3:27].C(C1C=CC=CC=1O)C.C1C=CC=CC=1.O>C1C=CC=CC=1>[CH:26]([C:28]1[CH:33]=[CH:32][C:31]([OH:34])=[CH:30][CH:29]=1)=[CH2:27] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
m- and p-cresols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Step Seven
Name
ethylphenol benzene water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O.C1=CC=CC=C1.O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dehydrogenated at a temperature of 600° C. and LHSV of 1.0 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
by separating the water
CUSTOM
Type
CUSTOM
Details
The crude vinylphenol so separated
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
polymerized at 140° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.